ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
Description
This compound is a structurally complex molecule featuring multiple functional and heterocyclic groups:
- Thiophene core: Substituted with a phenylimino group, hydroxyl group, and an extended ethoxy chain.
- Benzimidazole-quinoline moiety: Linked via a piperazine group, with a 5-fluoro substitution on the quinoline ring.
- Ethoxy chains: A pentameric ethoxy (ethoxyethoxyethoxyethoxyethoxy) chain terminated with a trifluoroacetyl group.
- Electron-withdrawing groups: The trifluoroacetyl and fluoro substituents may enhance stability and influence electronic properties.
Properties
Molecular Formula |
C53H55F4N9O11S |
|---|---|
Molecular Weight |
1102.1 g/mol |
IUPAC Name |
ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C53H55F4N9O11S/c1-2-75-50(69)44-46(67)41(78-49(44)61-33-7-4-3-5-8-33)30-32-11-14-39(40(29-32)77-51(70)53(55,56)57)76-28-27-74-26-25-73-24-23-72-22-16-60-52(71)59-15-17-65-18-20-66(21-19-65)34-12-13-36-38(31-34)63-47(62-36)43-45(58)42-35(54)9-6-10-37(42)64-48(43)68/h3-14,29-31,67H,2,15-28H2,1H3,(H,62,63)(H3,58,64,68)(H2,59,60,71)/b41-30+,61-49? |
InChI Key |
RSMJVCUFAKFFTI-UDUYKGDLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)/SC1=NC8=CC=CC=C8)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)SC1=NC8=CC=CC=C8)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dovitinib-RIBOTAC TFA involves modifying dovitinib by adding a chemical moiety that can recruit and activate ribonuclease L, an RNA-degrading enzyme. This modification includes a repeating carbon and oxygen chain and a five-member ring containing sulfur . The reaction conditions typically involve standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods.
Industrial Production Methods
Industrial production of Dovitinib-RIBOTAC TFA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Dovitinib-RIBOTAC TFA undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of Dovitinib-RIBOTAC TFA, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Dovitinib-RIBOTAC TFA has a wide range of scientific research applications, including:
Mechanism of Action
Dovitinib-RIBOTAC TFA exerts its effects by binding to specific RNA structures and recruiting ribonuclease L, which then degrades the target RNA. This mechanism involves the following steps:
Comparison with Similar Compounds
Key Compounds:
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13)
3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol (2b)
Bromine in Compound 2b alters electron density distinctively, as seen in 13C-NMR shifts .
Piperazine-Linked Heterocycles
Key Compounds:
Phosphodiesterase inhibitor (Synonyms in )
(5E)-2-(4-Ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Functional Comparison: The target’s piperazine linker may improve solubility and binding affinity compared to the thiazolo-triazolone’s rigid core . The phosphodiesterase inhibitor’s sulfonyl group contrasts with the target’s carbamoylamino, suggesting divergent receptor interactions .
Ethoxy Chain-Containing Compounds
Key Compounds:
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Physicochemical Impact : The target’s extended ethoxy chain may reduce crystallization propensity compared to shorter chains, as seen in ’s pyrazoles, which form crystals . The butoxy group in balances lipophilicity, whereas the target’s trifluoroacetyl adds polarity.
Thiophene/Thiazole Derivatives
Key Compounds:
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Comparative Analysis: The target’s thiophene core allows conjugation across the imino group, unlike the saturated thiazole in .
Biological Activity
The compound ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a diverse array of functional groups including:
- Quinoline derivatives : Known for their antimalarial and anticancer properties.
- Benzimidazole moieties : Associated with various biological activities including antimicrobial and anticancer effects.
- Piperazine ring : Commonly found in many pharmacologically active compounds.
Research indicates that the compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The presence of the benzimidazole and quinoline structures suggests potential inhibition of enzymes involved in cancer cell proliferation.
- Receptor Binding : The trifluoroacetyl group may enhance binding affinity to specific receptors, influencing various signaling pathways.
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell growth through various mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle at various checkpoints, preventing proliferation.
Antimicrobial Activity
The quinoline and benzimidazole components are known for their broad-spectrum antimicrobial activity. Preliminary data suggest that the compound may exhibit:
- Bactericidal Effects : Against gram-positive and gram-negative bacteria.
- Antifungal Properties : Potential effectiveness against fungal pathogens.
Case Studies
-
Study on Cancer Cell Lines : A study involving MCF7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, inducing apoptosis as confirmed by flow cytometry analysis.
Cell Line IC50 (µM) Mechanism MCF7 8.5 Apoptosis HeLa 7.0 Cell Cycle Arrest - Antimicrobial Testing : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The ethyl ester group may enhance lipophilicity, improving absorption in biological systems.
- Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation, which could affect its bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
